molecular formula C6H9ClN4 B1379422 N-(2-aminoethyl)-6-chloropyrazin-2-amine CAS No. 1138220-48-0

N-(2-aminoethyl)-6-chloropyrazin-2-amine

Cat. No.: B1379422
CAS No.: 1138220-48-0
M. Wt: 172.61 g/mol
InChI Key: DJXKSIOYNWWXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-6-chloropyrazin-2-amine is a chemical compound for research use only. It is not intended for diagnostic or therapeutic uses. The compound is offered as a solid and should be stored in a cool, well-ventilated area, with the container kept tightly closed. Specific applications and detailed biochemical data for this compound are areas of ongoing research. The related compound 2-Amino-6-chloropyrazine is known to be used in the preparation of A2B adenosine receptor antagonists and other biologically active compounds, suggesting potential research pathways for pyrazine derivatives . Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N'-(6-chloropyrazin-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c7-5-3-9-4-6(11-5)10-2-1-8/h3-4H,1-2,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXKSIOYNWWXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-6-chloropyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-6-chloropyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-aminoethyl)-6-chloropyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-6-chloropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The chlorine atom at the 6th position can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their properties, and functional distinctions.

Table 1: Comparative Analysis of N-(2-Aminoethyl)-6-chloropyrazin-2-amine and Analogs

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity (if known) Reference ID
This compound C6H10ClN5 187.63 g/mol Aminoethyl side chain, Cl at C6 Hypothesized antiviral activity Inferred
N-Benzyl-6-chloropyrazin-2-amine C11H10ClN3 219.67 g/mol Benzyl substituent, Cl at C6 Research use (no specific data)
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine C9H8ClN3O 209.63 g/mol Furylmethyl group, Cl at C6 Irritant (hazard class)
5-Bromo-6-chloropyrazin-2-amine C4H4BrClN3 223.45 g/mol Br at C5, Cl at C6 Intermediate in drug synthesis
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine C11H16ClN3 225.72 g/mol Cyclohexyl and methyl groups Pharmaceutical intermediate
N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine C12H11ClN6 274.71 g/mol Chloropyrimidine and indazole moieties Antitumor agent analog

Structural and Functional Differences

Aminoethyl vs. Benzyl/Furylmethyl Substituents
  • The aminoethyl side chain is structurally similar to polyamine backbones in peptide nucleic acids (PNAs, ), suggesting possible DNA/RNA binding applications .
  • This substituent is common in kinase inhibitors (e.g., pazopanib analogs in ) .
  • Furylmethyl Group : The oxygen atom in the furan ring may participate in dipole interactions, though its irritant properties () limit therapeutic use .
Halogen Substitutions
  • Chlorine at C6 : A conserved feature in all listed compounds, chlorine likely stabilizes the aromatic ring via electron-withdrawing effects and influences binding to hydrophobic pockets in target proteins.
Heterocyclic Variations
  • Pyrazine vs. Pyridazine/Pyrimidine : Pyridazine derivatives (e.g., ) and pyrimidine analogs () exhibit distinct electronic profiles due to nitrogen positioning, affecting binding kinetics. For example, pyrimidine-containing compounds in show antitumor activity .

Biological Activity

N-(2-aminoethyl)-6-chloropyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C4H7ClN4\text{C}_4\text{H}_7\text{ClN}_4

This compound features a pyrazine ring substituted with an aminoethyl group and a chlorine atom, which may influence its interaction with biological targets.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.74Induction of apoptosis
CaCo-2 (Colon)13.95Inhibition of IL-6 release
HTB-140 (Melanoma)12.50Apoptotic pathway activation

The compound exhibited significant antiproliferative activity across all tested cell lines, with the strongest effect observed in lung carcinoma cells (A549) where it induced apoptosis and inhibited interleukin-6 (IL-6) release significantly .

The mechanisms underlying the biological activity of this compound include:

  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound resulted in a higher percentage of cells undergoing early and late apoptosis compared to controls. In A549 cells, early apoptosis rates increased from 7.3% in untreated cells to as high as 42.7% with treatment .
  • Inhibition of Pro-inflammatory Cytokines : The compound demonstrated a notable ability to reduce IL-6 levels, a critical cytokine involved in inflammation and cancer progression. The most potent derivatives reduced IL-6 secretion by nearly tenfold compared to untreated controls .
  • Antiproliferative Effects : The compound's ability to inhibit cell growth was confirmed through various assays, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives related to this compound:

  • A study on bis(2-aminoethyl)amine derivatives highlighted that compounds with similar structural features exhibited moderate antiproliferative potency against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). The phenethyl derivative showed the highest growth-inhibitory activity across these lines .
  • Another research focused on thiazolone–benzenesulfonamide derivatives indicated that structural modifications can significantly enhance anticancer properties, suggesting that similar approaches could be applied to optimize this compound for improved efficacy against cancer .

Q & A

Q. What are the recommended synthetic routes for N-(2-aminoethyl)-6-chloropyrazin-2-amine, and how can purity be optimized?

A methodological approach involves nucleophilic substitution of 6-chloropyrazin-2-amine with 2-aminoethylamine under controlled conditions. Key steps include:

  • Reaction Setup : Use a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours to facilitate substitution.
  • Catalysis : Add a base like triethylamine to deprotonate the amine and enhance reactivity.
  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
  • Characterization : Confirm structure using 1H NMR^1 \text{H NMR} (amine protons at δ 1.5–2.5 ppm, pyrazine ring protons at δ 8.0–9.0 ppm) and LC-MS for molecular ion validation .

Q. Which spectroscopic and thermal methods are critical for characterizing this compound?

  • Spectroscopy :
    • NMR : 1H^1 \text{H}, 13C^{13}\text{C}, and DEPT-135 for amine and pyrazine moiety identification.
    • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and 1550–1600 cm1^{-1} (C=N/C-Cl stretches).
  • Thermal Analysis :
    • TGA-DSC : Perform under nitrogen (10°C/min) to assess decomposition patterns (e.g., sharp endothermic peaks >300°C) and stability. Reference methodologies from analogous N-(2-aminoethyl) derivatives in oil-gel systems .

Q. How does the thermal stability of this compound compare to structurally related amines?

Thermal stability can be evaluated via TGA-DSC, focusing on decomposition onset temperatures and enthalpy changes. For example:

  • Decomposition Onset : Pyrazine derivatives typically degrade >250°C, while aminoethyl groups may lower stability due to amine oxidation.
  • Comparative Data : Similar N-(2-aminoethyl) compounds (e.g., N-(2-aminoethyl)-oleamide) show sharp single-stage decomposition at ~300°C, suggesting mesophasic transitions .

Advanced Research Questions

Q. How can contradictions in thermal degradation data be resolved?

Contradictions often arise from experimental variables. Mitigation strategies include:

  • Parameter Standardization : Fix heating rates (e.g., 10°C/min) and purge gas (N2_2) to minimize oxidative effects.
  • Complementary Techniques : Pair TGA with isothermal gravimetric analysis (IGA) to isolate kinetic vs. thermodynamic degradation pathways.
  • Replicate Studies : Conduct triplicate runs and compare with literature on chloro-pyrazine analogs .

Q. What methodological steps are required to assess nitrosamine impurity risks in this compound?

Per EMA guidelines (Q&A 10, 17):

  • Testing : Use LC-MS/MS to detect nitrosamines at limits of 0.03 ppm (ICH M7).
  • Root Cause Analysis : Audit raw materials (e.g., secondary amines) and process conditions (e.g., nitrite contamination).
  • Supplier Screening : Deploy questionnaires to evaluate cross-contamination risks in shared equipment or nitrosating agents (e.g., NOx_x) .

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis?

  • Solvent Screening : Test DMF vs. acetonitrile for improved solubility and reduced side reactions.
  • Catalyst Optimization : Evaluate metal-free conditions (e.g., organocatalysts) to avoid metal leaching.
  • In Situ Monitoring : Use HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What role could this compound play in molecular recognition systems, such as nucleic acid analogs?

The aminoethyl group enables hybridization with DNA/RNA via hydrogen bonding, akin to polyamide nucleic acid (PNA) designs. Methodological insights:

  • Strand Displacement Assays : Use fluorescence quenching to monitor binding to complementary DNA strands.
  • Stability Studies : Compare melting temperatures (TmT_m) of PNA-DNA hybrids vs. natural duplexes .

Q. Which computational approaches predict the compound’s reactivity and interaction profiles?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilic sites (e.g., chloro group reactivity).
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to predict aggregation tendencies.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes with pyrazine-binding pockets) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-aminoethyl)-6-chloropyrazin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.